1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone
Description
1-(4-(1H-1,2,3-Triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic hybrid compound featuring a piperidine core substituted with a 1,2,3-triazole moiety and a cyclopentylthio group. The triazole ring, known for its hydrogen-bonding capacity and metabolic stability, is strategically positioned to enhance interactions with biological targets .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-14(11-20-13-3-1-2-4-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h7,10,12-13H,1-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQPUFJRBSVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multi-step organic reactions One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne The piperidine ring can be introduced via nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The incorporation of piperidine and cyclopentylthio groups may enhance the bioactivity of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone against various pathogens. A study demonstrated that triazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer potential. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis. For instance, a derivative with a piperidine ring was found to target specific signaling pathways involved in tumor growth . The unique structure of this compound could lead to the discovery of novel anticancer agents.
Neuropharmacological Effects
The piperidine structure is known for its neuroactive properties. Preliminary studies suggest that compounds like this compound may exhibit anxiolytic or antidepressant effects. Research on related triazole derivatives has indicated modulation of neurotransmitter systems, which could be further explored for therapeutic applications in mental health disorders .
Agricultural Science Applications
Fungicidal Activity
The compound's structural features may confer fungicidal properties, making it a candidate for agricultural applications. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal sterol biosynthesis. Studies have shown that similar compounds can effectively control fungal pathogens in crops . The application of this compound could be explored as a novel agricultural fungicide.
Plant Growth Regulation
Research indicates that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels. The potential use of this compound in enhancing crop yields or improving stress resistance presents an exciting area for future research .
Materials Science Applications
Synthesis of Functional Polymers
The unique functional groups in this compound allow for its incorporation into polymer matrices. This can lead to the development of advanced materials with tailored properties for applications in coatings or drug delivery systems. The compound's ability to form covalent bonds with other materials enhances its utility in creating durable and effective products .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Properties Investigation
In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of triazole derivatives. Results showed that these compounds induced apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding or π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The cyclopentylthio group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the triazole with a tetrazole ring. Tetrazoles exhibit stronger acidity (pKa ~4.9) compared to triazoles (pKa ~10), affecting solubility and ionic interactions in physiological environments. The synthesis of tetrazole derivatives involves aryl aniline, sodium azide, and triethyl orthoformate, differing from triazole-focused CuAAC routes .
Benzothiazole-Piperazine-Triazole Hybrids
Compounds like 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i, ) incorporate benzothiazole and extended triazole-thioether chains. These structural additions increase molecular weight (593.17 g/mol for 5i vs.
Chlorophenyl-Triazole Derivatives
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g, ) substitutes the cyclopentylthio group with a dichlorophenyl group.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
The target compound’s cyclopentylthio group confers moderate lipophilicity (LogP ~2.5–3.0), balancing solubility and membrane permeability. In contrast, benzothiazole-containing hybrids (e.g., 5i) exhibit higher LogP (~4.2), risking poor aqueous solubility, while dichlorophenyl derivatives (9g) prioritize hydrophobicity for CNS penetration .
Anticancer Activity
Benzothiazole-piperazine-triazole hybrids () demonstrate potent anticancer activity, with IC50 values in the low micromolar range against breast and colon cancer cell lines. The benzothiazole moiety is critical for topoisomerase inhibition, while triazoles stabilize protein-ligand interactions via hydrogen bonding .
Biological Activity
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a compound of interest due to its potential biological activities. The incorporation of the triazole moiety, along with piperidine and cyclopentylthio groups, suggests a multifaceted mechanism of action that may be explored for therapeutic applications.
- Molecular Formula : C_{12}H_{16}N_{4}OS
- CAS Number : Not explicitly listed but can be derived from the structure.
- Molecular Weight : 272.35 g/mol
The biological activity of this compound can be attributed to the following structural features:
- Triazole Ring : Known for its role in various biological systems, including antifungal and anticancer activities.
- Piperidine Moiety : Often associated with neuropharmacological effects and potential interactions with neurotransmitter systems.
- Cyclopentylthio Group : May enhance lipophilicity and facilitate membrane permeability, impacting bioavailability and distribution.
Biological Activities
Recent studies have indicated several promising biological activities associated with compounds containing triazole and piperidine structures:
Anticancer Activity
Research has shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have demonstrated:
- IC50 Values : Compounds with triazole rings have been reported to show IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Antimicrobial Properties
Triazole-containing compounds often display broad-spectrum antimicrobial activity. For example:
- Bacterial Inhibition : Certain derivatives have shown efficacy against pathogenic bacteria, comparable to standard antibiotics like chloramphenicol .
Antiviral Potential
Triazole derivatives have been investigated for their antiviral properties, particularly against viral infections where they inhibit viral replication mechanisms.
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antimicrobial Screening
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of hydrazides to form heterocycles (e.g., triazole or oxadiazole rings) and coupling of the piperidine and cyclopentylthio moieties. Critical parameters include:
- Reagent selection : Use of catalysts like palladium for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency for nucleophilic substitutions .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track intermediates, while NMR confirms functional group incorporation .
Q. Which spectroscopic and crystallographic methods are essential for structural characterization?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., triazole protons at ~7.5–8.0 ppm) and carbon connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : SHELXL refines crystal structures to determine bond lengths/angles, critical for understanding conformational flexibility .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure receptor binding (e.g., GPR40 agonism) .
- Dose-response curves : IC50/EC50 values determine potency; controls include known agonists/antagonists for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Functional group substitution : Replace the cyclopentylthio group with alkylthio or arylthio analogs to assess impact on metabolic stability .
- Triazole ring modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance binding affinity to targets like kinases .
- Data analysis : Compare logP (lipophilicity) and polar surface area (PSA) to correlate structural changes with bioavailability .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature) to eliminate variability .
- Orthogonal validation : Confirm activity via multiple methods (e.g., SPR for binding kinetics and cellular assays for functional effects) .
- Meta-analysis : Aggregate data from PubChem and crystallographic databases to identify trends in activity-structure correlations .
Q. How can computational modeling predict target interactions and off-target effects?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., GPCRs or kinases) .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., water) to assess stability over 100-ns trajectories .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with triazole nitrogen) using MOE or Discovery Studio .
Q. What synthetic challenges arise in scaling up production, and how are they addressed?
- Methodological Answer :
- Purification bottlenecks : Use flash chromatography or preparative HPLC to isolate high-purity batches (>98%) .
- Yield optimization : Screen catalysts (e.g., Pd/C vs. Ni) for catalytic hydrogenation of intermediates .
- Stability testing : Monitor degradation under stress conditions (e.g., light, heat) via accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
